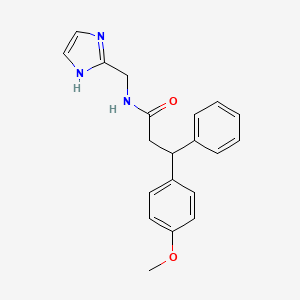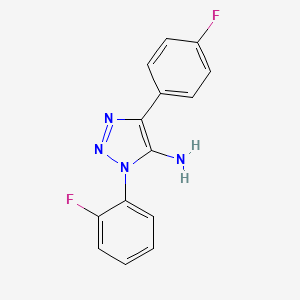
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It is currently being investigated for its potential therapeutic applications in cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit BTK, a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. BTK inhibition by 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting BCR signaling in autoreactive B cells.
Wirkmechanismus
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to inhibition of BCR signaling, which is essential for the survival and proliferation of B cells. 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide also induces apoptosis and inhibits proliferation of B-cell malignancies by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to have potent inhibitory effects on BTK kinase activity and downstream signaling pathways. It has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, including CLL and MCL. 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to inhibit BCR signaling in autoreactive B cells, which has potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has some limitations, including its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, including:
1. Combination therapy: 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has shown promising results in preclinical studies as a single agent, but combination therapy with other targeted agents or chemotherapy may enhance its efficacy and overcome drug resistance.
2. Biomarker identification: Identification of biomarkers that predict response to 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide may improve patient selection and treatment outcomes.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in patients with B-cell malignancies and autoimmune diseases.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide may help to develop strategies to overcome drug resistance.
5. Formulation optimization: Optimization of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide formulation may improve its pharmacokinetic and pharmacodynamic properties and enhance its efficacy.
In conclusion, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a promising small molecule inhibitor of BTK with potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential in combination therapy, biomarker identification, and mechanism of resistance.
Synthesemethoden
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be synthesized using a multi-step process involving the reaction of 2-chlorobenzonitrile with methylamine to form 2-chlorobenzylamine, which is then reacted with 4-hydroxytetrahydro-2H-pyran to form the tetrahydropyran ring. The resulting compound is then reacted with phenylacetyl chloride to form 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-N-(oxan-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-23(17-11-13-25-14-12-17)21(24)15-19(16-7-3-2-4-8-16)18-9-5-6-10-20(18)22/h2-10,17,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFQLAWRIADEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-methoxybenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6051988.png)
![1-(2-methylbenzyl)-N-[1-(4-methylphenyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051993.png)
![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B6051996.png)
![N-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6052007.png)
![7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6052008.png)
![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6052026.png)
![2-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052031.png)


![1-{3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6052050.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6052055.png)

![N-(2-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052072.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6052073.png)